molecular formula C13H13NO4 B1601376 Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 78979-61-0

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Cat. No.: B1601376
CAS No.: 78979-61-0
M. Wt: 247.25 g/mol
InChI Key: FOTKZDNUFXHOQS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS 78979-61-0) is a high-purity chemical intermediate with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by its solid form and a melting point of 102-103 °C . It is a derivative of 1,3-oxazole, a privileged heterocyclic scaffold in medicinal chemistry, and serves as a versatile building block for the synthesis of more complex molecules . In scientific research, this oxazole derivative demonstrates significant potential. Studies indicate it exhibits antimicrobial properties , showing significant inhibition against both Gram-positive and Gram-negative bacterial strains . Furthermore, it has shown promising anticancer activity , with research demonstrating its ability to induce apoptosis in certain cancer cell lines . Its mechanism of action in these contexts makes it a valuable scaffold for investigating new therapeutic agents and structure-activity relationships (SAR) . The synthesis typically involves acylation and cyclization, starting from precursors like 4-methoxybenzoyl chloride and ethyl glycinate hydrochloride . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications for humans or animals . It should be stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKZDNUFXHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508813
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78979-61-0
Record name Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Synthesis

This compound features an oxazole ring substituted with a methoxyphenyl group, which is known to influence its biological properties. The synthesis of this compound has been explored in various contexts, particularly in palladium-catalyzed reactions that enhance its functionalization for biological assays .

Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of oxazole derivatives, including this compound. These compounds have been shown to modulate protein-protein interactions (PPIs) that are crucial in neurodegenerative conditions like Parkinson's disease. Specifically, they inhibit prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein and tau proteins, leading to neuronal cell death .

Table 1: Inhibitory Activity of this compound

CompoundIC50 (nM)Target
This compoundTBDProlyl Oligopeptidase
HUP-555Prolyl Oligopeptidase
Compound 31660Prolyl Oligopeptidase

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The structure-activity relationship (SAR) studies reveal that electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it .

Table 2: Cytotoxicity of Related Oxazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A0.12MCF-7
Compound B0.76A549
Ethyl 2-(4-methoxyphenyl)...TBDTBD

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of PREP, which is linked to neurodegenerative processes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of p53 and caspase cascades, leading to increased cell death .
  • Modulation of Signaling Pathways : The presence of the methoxy group enhances interactions with cellular targets, potentially modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Neuroprotection in Parkinson's Disease Models : A study demonstrated that compounds similar to this compound significantly reduced α-synuclein aggregation in vitro, suggesting a protective effect against neuronal degeneration .
  • Antitumor Efficacy : In vivo studies have shown that certain oxazole derivatives exhibit promising antitumor activity, with some compounds outperforming established chemotherapeutics like doxorubicin in specific cancer models .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate has been investigated for its biological activities, particularly as a potential pharmacophore in drug development. Its derivatives have shown promising results against various pathogens and cancer cell lines:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .
  • Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity, with specific derivatives tested against cancer cell lines showing significant cytotoxic effects. The mechanisms of action are believed to involve enzyme inhibition and receptor binding, which are critical for disrupting cancer cell proliferation .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthetic Intermediates : The compound can be utilized in multi-step synthetic processes to create other oxazole derivatives or functionalized compounds through reactions such as oxidation, reduction, and electrophilic substitution.
  • Click Chemistry : Recent studies have explored its use in click chemistry applications, where it acts as a versatile reagent for synthesizing diverse oxazole products through efficient coupling reactions .

Data Tables

The following table outlines the biological activities associated with this compound and its derivatives:

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliInhibition of bacterial growth
AnticancerVarious cancer cell linesCytotoxic effects observed
HPV ActivityLow-risk HPV typesModerate antiviral activity reported

Antiviral Research

A recent study evaluated the antiviral activity of oxazole derivatives against human papillomavirus (HPV). Among the tested compounds, those related to this compound showed moderate activity against low-risk HPV types, highlighting its potential as a lead structure for developing new antiviral agents .

Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound indicated that employing continuous flow reactors improved yield and purity compared to traditional batch methods. This advancement underscores the compound's relevance in industrial applications where efficiency is crucial .

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :

Ethyl esterH2O, H+or OHCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{H}_2\text{O, H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Ethanol}

This reaction is critical for further derivatization, as the carboxylic acid can be converted into amides or activated for coupling .

Halogenation at the Oxazole Ring

Electrophilic halogenation occurs at the C5 position of the oxazole ring. A brominated derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , was synthesized using bromine in acetic acid :

Reaction Conditions Yield Reference
Bromination at C5Br₂, CH₃COOH, 0°C → rt, 12 h85%

This halogenation enables subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings. For instance:
Sonogashira Coupling :

5-Bromo-oxazole+AlkynePd(PPh₃)₄, CuI5-Alkynyl-oxazole\text{5-Bromo-oxazole} + \text{Alkyne} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{5-Alkynyl-oxazole}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Base: Et₃N, 60°C, 12 h

  • Yield: 72–89%

Nucleophilic Substitution

The oxazole’s chloromethyl derivatives undergo nucleophilic substitution with amines. For example:
Reaction :

2-(Chloromethyl)oxazole+AmineAgClO₄, CH₃CN2-(Aminomethyl)oxazole\text{2-(Chloromethyl)oxazole} + \text{Amine} \xrightarrow{\text{AgClO₄, CH₃CN}} \text{2-(Aminomethyl)oxazole}

Amine Conditions Yield Reference
IsopropylamineAgClO₄, CH₃CN, 60°C, 6 h70%
n-ButylamineAgClO₄, CH₃CN, rt, 24 h68%

Cycloaddition and Click Chemistry

Functionalized oxazoles participate in Huisgen 1,3-dipolar cycloaddition with azides to form triazoles :
Reaction :

Ethynyl-oxazole+AzideCu(I)Triazole-oxazole hybrid\text{Ethynyl-oxazole} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole-oxazole hybrid}

Azide Conditions Yield Reference
Benzyl azideCuI, DMF, rt, 2 h92%
4-Methoxyphenyl azideCuI, DMSO, 50°C, 4 h88%

Structural and Mechanistic Insights

  • Intramolecular Interactions : Hydrogen bonding (C–H⋯O/N) stabilizes the crystal structure, as shown by Hirshfeld surface analysis .

  • Electronic Effects : The electron-withdrawing oxazole ring enhances electrophilicity at C4/C5, facilitating halogenation and coupling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects at the 5-Position

a. Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate (Compound II)
  • Synthesis : Bromination of compound I using N-bromosuccinimide (NBS) yields compound II with an 85% yield .
  • Physicochemical Properties :
    • Melting point increases to 126–128°C due to enhanced intermolecular interactions (C-H⋯O and C-H⋯N hydrogen bonds) .
    • Molecular weight: 326.15 g/mol (vs. 261.25 g/mol for compound I ) .
  • Structural Insights : Bromine introduces steric bulk and electron-withdrawing effects, altering reactivity toward nucleophilic substitution or cross-coupling reactions .
b. Ethyl 5-(4-Hydroxyphenyl)Oxazole-4-Carboxylate
  • Key Difference : Replacement of the methoxy group with a hydroxyl group at the para position.
  • Implications: Increased polarity and hydrogen-bonding capacity, improving aqueous solubility . Potential for oxidative instability compared to the methoxy analogue.

Modifications to the Oxazole Core

a. Benzoylated Derivative (C₂₀H₁₇NO₅)
  • Synthesis : Reacting compound I with benzoyl chloride yields a derivative with a molecular weight of 351.35 g/mol and a melting point of 119–120°C .
b. Fluorinated Derivatives
  • Example : (Z)-Ethyl 2-(1-fluoro-2-(4-trifluoromethylphenyl)vinyl)-5-(4-methoxyphenyl)oxazole-4-carboxylate (MW: 435.37 g/mol) .
  • Properties :
    • Fluorine atoms increase metabolic stability and electronegativity, influencing electronic distribution on the oxazole ring.
    • Requires palladium-catalyzed synthesis, reflecting higher synthetic complexity .

Substituent Positional Isomerism

a. Ethyl 4-Methyloxazole-5-Carboxylate
  • Key Difference : Methyl group at the 4-position instead of the 2-position.
b. Ethyl 2-(2-Methoxyphenyl)Thiazole-5-Carboxylate
  • Key Difference : Replacement of oxazole with a thiazole ring and a 2-methoxyphenyl group.
  • Impact : Thiazole’s sulfur atom introduces distinct electronic properties and hydrogen-bonding capabilities, affecting biological activity .

Functional Group Variations

a. Amino-Substituted Analogues
  • Example: (S)-Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate hydrochloride.
  • Properties: The amino group introduces basicity, enabling salt formation and altered solubility profiles .
b. Trifluoromethyl Derivatives
  • Example: Ethyl (E/Z)-5-(4-cyanophenyl)-2-(3,3,3-trifluoro-1-(4-methoxyphenyl)prop-1-en-2-yl)oxazole-4-carboxylate .
  • Impact : The trifluoromethyl group acts as a strong electron-withdrawing group, stabilizing the oxazole ring against electrophilic attacks .

Preparation Methods

Starting Materials

  • 4-Methoxybenzamide or 4-methoxybenzylamine derivatives
  • Ethyl bromopyruvate or ethyl oxalyl chloride (as acylating agents)
  • Bases such as triethylamine
  • Solvents like dichloromethane, toluene, or dioxane

Synthetic Route

  • Formation of 2-acylamino ketone intermediate:
    Reaction of 4-methoxybenzamide with ethyl bromopyruvate in a suitable solvent under reflux conditions leads to the formation of the 2-acylamino ketone intermediate.

  • Cyclodehydration to form oxazole ring:
    The intermediate undergoes intramolecular cyclization and dehydration, typically using cyclodehydrating agents (e.g., trifluoroacetic anhydride or polyphosphoric acid), to yield the oxazole ring.

  • Esterification (if necessary):
    The ethyl ester group is introduced or preserved during the reaction to afford this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene/dioxane (1:1) or dichloromethane Solvent polarity affects yield
Temperature Reflux (approx. 80–110 °C) Maintains reaction rate and completion
Reaction Time 12–24 hours Longer times improve conversion
Molar Ratios Benzamide:ethyl bromopyruvate = 1:3 Stoichiometric balance critical
Base Triethylamine or equivalent Neutralizes acid byproducts
Purification Silica gel chromatography Petroleum ether:ethyl acetate (97:3)
Yield Approx. 50% Dependent on reaction time and solvent

Alternative Synthetic Approaches

Research Findings and Spectroscopic Characterization

  • Crystallography: The compound crystallizes in monoclinic space group P2₁/n with well-defined bond angles and intramolecular hydrogen bonding stabilizing the structure.
  • NMR Spectroscopy: Characteristic signals include methoxy protons (~3.8 ppm), ethyl ester protons (1.3–4.3 ppm), and oxazole ring protons.
  • FTIR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹ and oxazole ring vibrations confirm functional groups.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 247.25 g/mol.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Robinson–Gabriel synthesis 2-acylamino ketone (from benzamide + ethyl bromopyruvate) Trifluoroacetic anhydride, POCl3 Reflux in toluene/dioxane, 12–24 h ~50 Most common, high purity, functional group tolerant
α-Halo ketones + primary amides α-Halo ketones, primary amides Dehydrating agents (H2SO4, SOCl2) Reflux or heating Variable Alternative route, less common
Isocyanides + acid chlorides Isocyanides, acid chlorides Anhydrous HF, polyphosphoric acid Controlled cyclization Variable Specialized conditions
α-Hydroxy amino ketones + aldehydes α-Hydroxy amino ketones, aldehydes Sulfuric acid, acetic anhydride Acid catalysis Variable Useful for substituted oxazoles

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, and how can reaction efficiency be monitored?

The compound is synthesized via a cyclocondensation reaction between 4-methoxybenzamide and ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system under reflux for 24 hours. Reaction progress is monitored using thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (97:3) as the eluent. Purification is achieved via silica gel column chromatography with the same solvent ratio, yielding 50% pure product . Key steps include:

  • Reagent stoichiometry : 3:1 molar ratio of ethyl bromopyruvate to 4-methoxybenzamide.
  • Temperature control : Reflux at ~100–110°C ensures complete cyclization.

Q. What spectroscopic methods are critical for characterizing this compound?

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ ~3.8 ppm, aromatic protons at δ ~7.0–8.0 ppm, and ester ethyl groups at δ ~1.3–4.3 ppm.
    • ¹³C NMR : Oxazole carbons appear at δ ~160–170 ppm, ester carbonyl at ~165 ppm .
  • X-ray crystallography : Resolves molecular geometry and packing (e.g., torsion angles, bond lengths) .

Q. How is purity assessed post-synthesis?

Purity is validated via:

  • Melting point analysis : 100–102°C for the parent compound; deviations indicate impurities .
  • Chromatographic retention times : Consistency in column chromatography and TLC Rf values.

Advanced Research Questions

Q. How does bromination at the oxazole ring (e.g., Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) affect reactivity and crystallographic parameters?

Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the oxazole C5 position with 85% yield. This modification:

  • Alters electronic properties : Increased electron-withdrawing effect enhances electrophilic substitution reactivity.
  • Impacts crystal packing : Bromine’s van der Waals radius induces distinct lattice parameters (e.g., increased unit cell volume) .
  • Regioselectivity : Controlled by steric hindrance from the 4-methoxyphenyl group, directing bromination to C5 .

Q. What computational tools are used to analyze conformational dynamics in crystallographic studies?

  • SHELXL : Refines X-ray data to model bond distances/angles and thermal displacement parameters. For example, the oxazole ring adopts a planar conformation (r.m.s. deviation < 0.01 Å) .
  • Mercury Software : Visualizes Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O contacts contribute 15% to crystal packing) .
  • Cremer-Pople puckering parameters : Quantify ring puckering in derivatives (e.g., half-chair vs. envelope conformations in cyclohexene analogs) .

Q. How can hydrogen-bonding networks influence the stability of derivatives?

In crystal lattices, weak C-H···O interactions between the oxazole’s carbonyl and methoxy groups stabilize supramolecular assemblies. For example:

  • Ethyl 5-bromo derivative : C5-Br···π interactions (3.5 Å) enhance thermal stability (m.p. 126–128°C vs. 100–102°C for the parent compound) .
  • Hydration effects : Water molecules in monohydrate derivatives form O-H···N hydrogen bonds, altering solubility .

Q. What mechanistic insights explain the cyclocondensation reaction’s selectivity?

The reaction proceeds via a [3+2] cycloaddition mechanism:

Nucleophilic attack : 4-Methoxybenzamide’s amide nitrogen attacks ethyl bromopyruvate’s α-carbon.

Cyclization : Elimination of HBr forms the oxazole ring.

Kinetic control : Reflux conditions favor the thermodynamically stable 2,4-substituted oxazole over regioisomers .

Methodological Recommendations

  • For synthetic reproducibility : Use anhydrous solvents and monitor reaction progress hourly via TLC .
  • For crystallography : Employ Olex2 with SHELXL integration for high-resolution refinement .
  • For regioselective modifications : Prioritize steric/electronic analysis using DFT calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
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Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

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